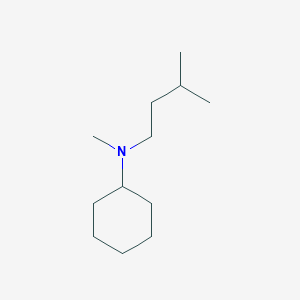
N-Methyl-N-(3-methylbutyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-methylbutyl)cyclohexanamine: is an organic compound with the molecular formula C11H23N and a molecular weight of 169.3070 g/mol . It belongs to the class of aliphatic amines and is characterized by the presence of a cyclohexane ring substituted with an N-methyl and an N-(3-methylbutyl) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One of the primary methods for synthesizing cyclohexylamine derivatives involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method can be adapted to introduce the N-methyl and N-(3-methylbutyl) groups.
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This reaction can be modified to include the desired substituents.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Methyl-N-(3-methylbutyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or amides
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of corrosion inhibitors and other industrial additives.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
N-Methylcyclohexylamine: Similar structure but lacks the N-(3-methylbutyl) group.
N-(3-Methylbutyl)cyclohexylamine: Similar structure but lacks the N-methyl group.
Uniqueness: N-Methyl-N-(3-methylbutyl)cyclohexanamine is unique due to the presence of both N-methyl and N-(3-methylbutyl) groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
87876-70-8 |
|---|---|
Fórmula molecular |
C12H25N |
Peso molecular |
183.33 g/mol |
Nombre IUPAC |
N-methyl-N-(3-methylbutyl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3 |
Clave InChI |
BBELDDOKPRAJKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




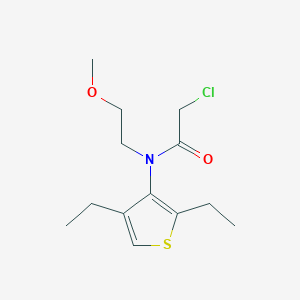
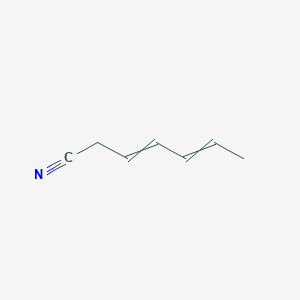
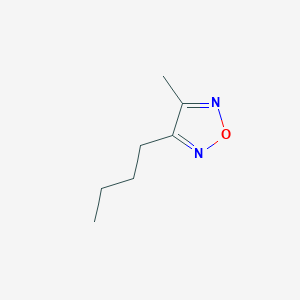

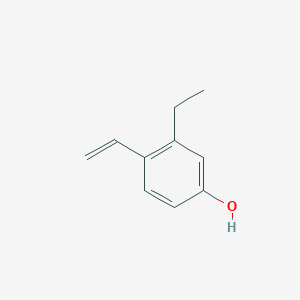
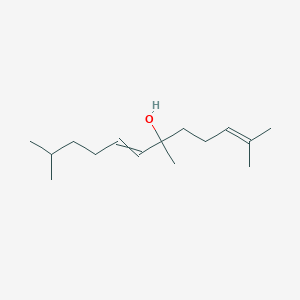
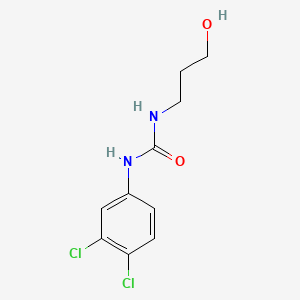
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
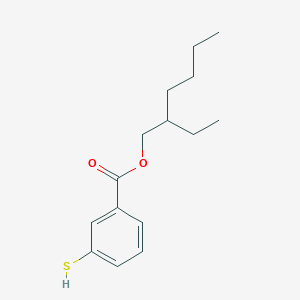
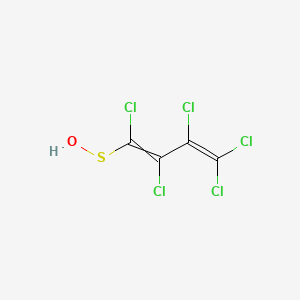
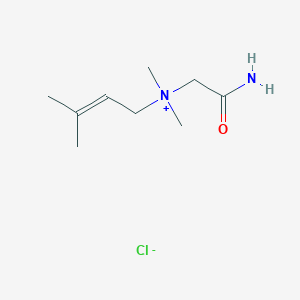
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
